molecular formula C18H16N6O6S2 B2813693 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide CAS No. 393838-78-3

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B2813693
CAS No.: 393838-78-3
M. Wt: 476.48
InChI Key: HJWZRCNNWWXOGK-UHFFFAOYSA-N
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Description

This compound is a bis-functionalized acetamide derivative featuring two 2,5-dioxopyrrolidine (succinimide) moieties and two 1,3-thiazole rings connected via amide linkages. Such structural attributes are often associated with bioactive molecules, particularly in medicinal chemistry, where thiazole derivatives are known for antimicrobial, anticancer, and enzyme-inhibitory properties. The presence of dual succinimide groups may enhance solubility in polar solvents, though steric hindrance from the conjugated thiazole rings could limit bioavailability.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O6S2/c25-11(5-23-13(27)1-2-14(23)28)21-17-19-9(7-31-17)10-8-32-18(20-10)22-12(26)6-24-15(29)3-4-16(24)30/h7-8H,1-6H2,(H,19,21,25)(H,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWZRCNNWWXOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dioxopyrrolidin-1-yl acetic acid with thiazole derivatives under controlled conditions. The reaction may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The thiazole rings and pyrrolidinone groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Research Implications and Limitations

  • QSAR Modeling : Metric descriptors (e.g., van der Waals surface area) and electronic parameters () could predict the compound’s bioactivity, though synthetic access is required for experimental validation.
  • Compatibility Studies : If used in agrochemistry, compatibility with microbial pesticides (e.g., Beauveria bassiana, ) must be tested to avoid antagonistic effects.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound with high purity?

Answer:
The synthesis of this compound typically involves multi-step reactions, including:

  • Amide coupling : Use of coupling agents (e.g., HATU or EDCI) to link the dioxopyrrolidinyl and thiazolyl moieties.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred to stabilize intermediates .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final product. Analytical confirmation via ¹H/¹³C NMR and HRMS is critical .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dioxopyrrolidinyl carbonyls at ~170–175 ppm) and confirms regiochemistry of thiazole substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Detects amide C=O stretches (~1650–1680 cm⁻¹) and thiazole ring vibrations .

Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?

Answer:

  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of active esters) .
  • Base selection : Use non-nucleophilic bases (e.g., DIPEA) to avoid deprotonation of sensitive intermediates .
  • Stoichiometric adjustments : Excess (1.5–2 eq) of dioxopyrrolidinyl reagent ensures complete conversion. Monitor via TLC or LC-MS .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP levels for cytotoxicity).
  • Solubility checks : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may skew activity .

Basic: What are the common functional group transformations feasible for this compound?

Answer:

  • Reduction : LiAlH₄ selectively reduces amides to amines under anhydrous conditions .
  • Oxidation : KMnO₄ in acidic conditions oxidizes thiazole sulfur to sulfoxide derivatives .
  • Nucleophilic substitution : Thiol-containing reagents displace acetamide groups at the thiazole C-2 position .

Advanced: How can computational methods guide the design of derivatives with enhanced stability?

Answer:

  • DFT calculations : Predict electron density maps to identify reactive sites (e.g., dioxopyrrolidinyl carbonyls prone to hydrolysis) .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize syntheses.
  • MD simulations : Assess solvation effects on stability in physiological buffers .

Basic: What are the critical storage conditions to maintain compound integrity?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Desiccation : Use vacuum-sealed containers with silica gel to avoid hygroscopic degradation .
  • Avoid freeze-thaw cycles : Aliquot stock solutions to minimize repeated exposure .

Advanced: What strategies mitigate byproduct formation during thiazole ring functionalization?

Answer:

  • Regioselective protection : Use Boc groups on dioxopyrrolidinyl nitrogen to block unwanted sites .
  • Catalytic systems : Pd(PPh₃)₄ facilitates Suzuki-Miyaura couplings on thiazole halides with minimal side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h), lowering decomposition risks .

Basic: How do researchers validate target engagement in biological systems?

Answer:

  • Pull-down assays : Biotinylated analogs coupled to streptavidin beads isolate target proteins for MS identification .
  • SPR spectroscopy : Quantifies binding kinetics (e.g., Kd values) in real-time .
  • Fluorescent tagging : Use BODIPY-labeled derivatives for confocal imaging of cellular localization .

Advanced: What statistical approaches are recommended for analyzing dose-response data variability?

Answer:

  • Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) to calculate EC₅₀ values .
  • ANOVA with Tukey’s post-hoc test : Identifies significant differences between treatment groups.
  • Bootstrap resampling : Estimates confidence intervals for small datasets (n < 6) .

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